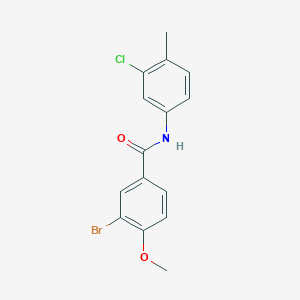
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, immune response, and cancer progression. In recent years, BRD0705 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
作用機序
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to chromatin, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the expression of downstream target genes, including oncogenes and pro-inflammatory cytokines.
Biochemical and physiological effects:
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to have a significant impact on various biochemical and physiological processes. In cancer, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation and autoimmune disorders, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to a reduction in inflammation and tissue damage.
実験室実験の利点と制限
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the off-target effects of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide on other bromodomain-containing proteins can lead to unwanted side effects and complicate the interpretation of results.
将来の方向性
Despite its limitations, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has shown significant promise as a therapeutic agent in various diseases. Future research should focus on developing more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict the response to BET inhibitors can help identify patients who are most likely to benefit from this therapy. Finally, the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, can enhance their efficacy and reduce the risk of resistance.
合成法
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzaldehyde, which is then reacted with 3-chloro-4-methyl aniline to obtain 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins are known to regulate the expression of oncogenes, and their inhibition has shown promising results in preclinical studies. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammation and autoimmune disorders, BET proteins play a crucial role in the regulation of cytokine production and immune cell activation. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of various autoimmune disorders, including rheumatoid arthritis and lupus.
特性
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)10-4-6-14(20-2)12(16)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCGMNTAUYQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

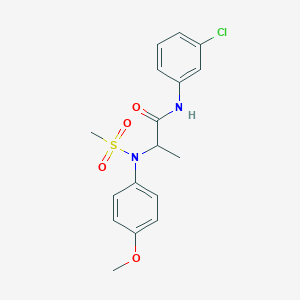
![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)
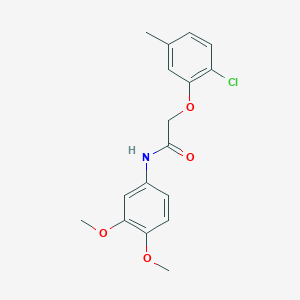
![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
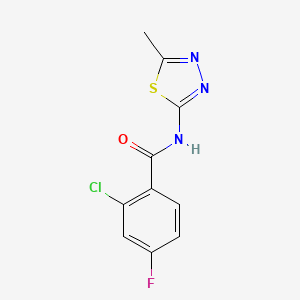
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
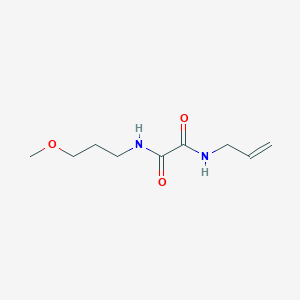
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
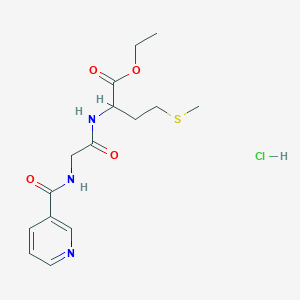
![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)